
Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride
Übersicht
Beschreibung
Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride is a synthetic porphyrin used for research . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Synthesis Analysis
The compound has been used in the formation of photoresponsive porphyrin nanotubes. These nanotubes are formed by the self-assembly of meso-tetrakis(4-sulfonatophenyl)porphyrin and Sn(IV) meso-tetra(4-pyridyl)porphyrin .Molecular Structure Analysis
The molecular formula of Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride is C40H24Cl2N8Sn, and its molecular weight is 806.29 .Chemical Reactions Analysis
While specific chemical reactions involving Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride are not detailed in the search results, the compound has been used in the formation of photoresponsive porphyrin nanotubes .Wissenschaftliche Forschungsanwendungen
Potential Application: Antimicrobial Activity
One study has indicated that platinated porphyrins, which are similar in structure to Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride, may have promising applications in microbial photodynamic inactivation. This could potentially be applied in areas such as wastewater treatment, biofilm control, and bioremediation .
Potential Application: Biological Material Research
As a biochemical reagent, this compound can be used as a biological material or organic compound for life science-related research. This includes studying its interaction with biological systems, its role in cellular processes, and its potential therapeutic uses .
Potential Application: Photoresponsive Nanotubes
Research has been conducted on photoresponsive porphyrin nanotubes formed by the self-assembly of meso-tetrakis(4-sulfonatophenyl)porphyrin and Sn(IV) meso-Tetra (4-Pyridyl) porphyrin. These nanotubes have potential applications in light harvesting, energy transformation, and electron transfer processes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
22,22-dichloro-2,7,12,17-tetrapyridin-4-yl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H24N8.2ClH.Sn/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;;;/h1-24H;2*1H;/q-2;;;+4/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPXIJCSDMQAQK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC1=C(C3=CC=C4N3[Sn](N5C(=C2C6=CC=NC=C6)C=CC5=C(C7=NC(=C4C8=CC=NC=C8)C=C7)C9=CC=NC=C9)(Cl)Cl)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H24Cl2N8Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
806.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B1435236.png)

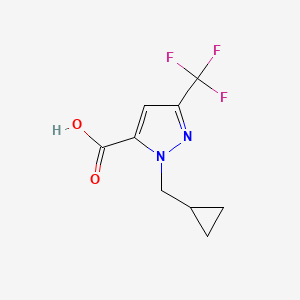
![3-(chloromethyl)-1H,4H,6H,7H-pyrano[4,3-c]pyrazole](/img/structure/B1435240.png)

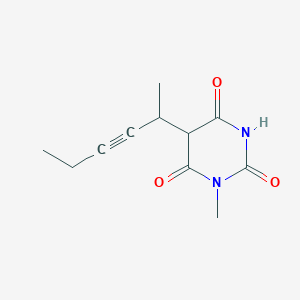
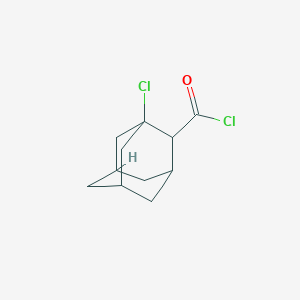
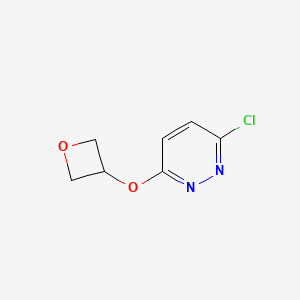
![{[Amino(prop-2-en-1-ylsulfanyl)methylidene]amino}[(2,3-dimethoxyphenyl)methylidene]amine hydrobromide](/img/structure/B1435249.png)

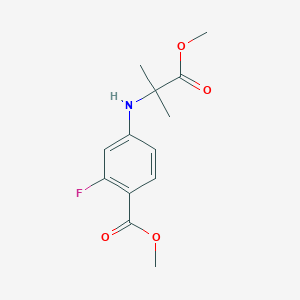

![7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435255.png)
![3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1435258.png)